![molecular formula C18H14ClFN4O2S2 B2713960 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-06-0](/img/structure/B2713960.png)
2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S2 and its molecular weight is 436.9. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide' involves the synthesis of the intermediate compound 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine, which is then reacted with 2-chloro-6-fluorobenzoyl chloride to obtain the final product.
Starting Materials
2-amino-2-(m-tolylamino)acetic acid, thionyl chloride, sodium azide, sodium hydride, 2-chloro-6-fluorobenzoic acid, thionyl chloride, N,N-dimethylformamide, triethylamine, acetic anhydride, sodium bicarbonate, ethanol
Reaction
1. Synthesis of 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine:, 1.1. Conversion of 2-amino-2-(m-tolylamino)acetic acid to the corresponding acid chloride using thionyl chloride., 1.2. Reaction of the acid chloride with sodium azide to obtain the corresponding azide., 1.3. Reduction of the azide to the amine using sodium hydride., 2. Synthesis of 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:, 2.1. Conversion of 2-chloro-6-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride., 2.2. Reaction of the acid chloride with 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine in the presence of N,N-dimethylformamide and triethylamine to obtain the final product., 2.3. Purification of the product using acetic anhydride and sodium bicarbonate in ethanol.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c1-10-4-2-5-11(8-10)21-14(25)9-27-18-24-23-17(28-18)22-16(26)15-12(19)6-3-7-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIFQQCTRGFTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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